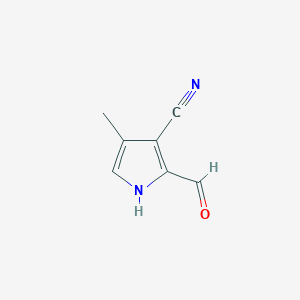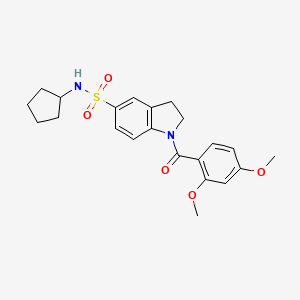
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2O It is a pyrrole derivative, characterized by the presence of a formyl group at the 2-position, a methyl group at the 4-position, and a nitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in absolute ethanol . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Formyl-4-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2-Formyl-4-methyl-1H-pyrrole-3-amine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyrrole ring structure allows for π-π interactions and hydrogen bonding, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Formyl-1H-pyrrole-3-carbonitrile: Lacks the methyl group at the 4-position.
4-Methyl-1H-pyrrole-3-carbonitrile: Lacks the formyl group at the 2-position.
2-Formyl-4-methyl-1H-pyrrole: Lacks the nitrile group at the 3-position.
Uniqueness
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile is unique due to the presence of all three functional groups (formyl, methyl, and nitrile) on the pyrrole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-formyl-4-methyl-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-3-9-7(4-10)6(5)2-8/h3-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVHGEVTHFKXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380521-11-8 |
Source


|
| Record name | 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1-methyl-1H-pyrazol-4-yl)-2-[3-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2584621.png)
![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2584622.png)

![1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2584625.png)
![(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone](/img/structure/B2584627.png)

![N-[3-(2,3,3a,4-Tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2584633.png)
![4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2584635.png)

![N-(butan-2-yl)-1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2584637.png)
